molecular formula C16H21NO6 B1197923 Acremoauxin A CAS No. 125537-93-1

Acremoauxin A

Cat. No. B1197923
CAS RN: 125537-93-1
M. Wt: 323.34 g/mol
InChI Key: YBXVDDODTFXOHM-SEWBAHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acremoauxin A is an indolyl carboxylate ester obtained by formal condensation of one of the primary hydroxy groups of D-arabinitol with the carboxy group of (2R)-2-(indol-3-yl)propanoic acid. It has a role as a plant metabolite, a fungal metabolite and a plant growth regulator. It is a pentitol derivative and an indolyl carboxylate ester. It derives from a D-arabinitol.

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

A study by Talontsi et al. (2012) revealed that Acremoauxin A exhibited inhibitory effects on two gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus. Additionally, it showed moderate cytotoxicity towards brine shrimp larvae (Artemia salina). This underscores its potential as an antimicrobial and cytotoxic agent.

Synthesis and Chemical Analysis

Goto et al. (2011) focused on the catalytic enantioselective C-H functionalization of indoles with α-diazopropionates using chiral dirhodium(II) carboxylates. They demonstrated the effectiveness of this protocol by synthesizing the (+)-α-methyl-3-indolylacetic acid fragment of Acremoauxin A, a potent plant-growth inhibitor (Goto et al., 2011).

Role in Plant Defense Responses

Research by Durrant et al. (2000) using the tomato Cf-9 gene, which confers resistance to fungal pathogens, led to the identification of ACRE (for Avr9/Cf-9 rapidly elicited) genes. These genes, including Acremoauxin A, were found to be rapidly induced in response to stresses, suggesting a pivotal role during plant defense responses (Durrant et al., 2000).

properties

CAS RN

125537-93-1

Product Name

Acremoauxin A

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2R)-2-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C16H21NO6/c1-9(11-6-17-12-5-3-2-4-10(11)12)16(22)23-8-14(20)15(21)13(19)7-18/h2-6,9,13-15,17-21H,7-8H2,1H3/t9-,13-,14-,15-/m1/s1

InChI Key

YBXVDDODTFXOHM-SEWBAHNZSA-N

Isomeric SMILES

C[C@H](C1=CNC2=CC=CC=C21)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O

synonyms

acremoauxin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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